Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-

Lipophilicity Physicochemical property Drug-likeness

Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- (CAS 63886-35-1) is a synthetic tetrahydronaphthalene derivative bearing an 8-propionyl acyl group, a 5-methoxy substituent, and a 1-pyrrolidinyl moiety. The compound belongs to a structural class explored in patent literature as 5-lipoxygenase (5-LO) inhibitors and inflammatory pathway modulators.

Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
CAS No. 63886-35-1
Cat. No. B13955413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-
CAS63886-35-1
Molecular FormulaC18H25NO2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C2C(CCCC2=C(C=C1)OC)N3CCCC3
InChIInChI=1S/C18H25NO2/c1-3-16(20)13-9-10-17(21-2)14-7-6-8-15(18(13)14)19-11-4-5-12-19/h9-10,15H,3-8,11-12H2,1-2H3
InChIKeyUZRVWTXAONNQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- (CAS 63886-35-1): Procurement-Relevant Compound Class and Baseline Characteristics


Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- (CAS 63886-35-1) is a synthetic tetrahydronaphthalene derivative bearing an 8-propionyl acyl group, a 5-methoxy substituent, and a 1-pyrrolidinyl moiety [1]. The compound belongs to a structural class explored in patent literature as 5-lipoxygenase (5-LO) inhibitors and inflammatory pathway modulators [2]. Without comparative performance data against close analogs, procurement decisions must rely on measurable physicochemical differentiation and vendor-supplied quality specifications.

Compound Class Synthetic tetrahydronaphthalene-pyrrolidine derivative with 8-propionyl substitution Class-level identification based on patent pharmacophore series
Research Context 5-lipoxygenase (5-LO) inhibitor pharmacophore scaffold for inflammatory pathway studies No target-specific IC50 data reported; supplier verification recommended
Procurement Basis Physicochemical differentiation (clogP, MW, TPSA) guides analog selection over uncharacterized substitutes Vendor-supplied quality specifications remain primary decision driver

Why Simple In-Class Substitution Fails for Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- (CAS 63886-35-1)


Within the tetrahydronaphthalene-pyrrolidine series, the 8-acyl chain length directly governs lipophilicity (clogP), which in turn dictates membrane permeability, metabolic stability, and target engagement [1]. The 8-propionyl (ethyl ketone) analog occupies a distinct lipophilicity window (clogP 3.07) compared to the shorter 8-acetyl (methyl ketone; predicted clogP ~2.5) and longer 8-butyryl (n-propyl ketone; predicted clogP ~3.5) variants, making simple interchange without validated activity data a scientifically arbitrary choice [1]. Patents describing this chemotype explicitly differentiate substituent scope, indicating that specific acyl groups are non-interchangeable for intended biological activity [2].

Acyl Chain Length Governs Lipophilicity

The 8-propionyl group (clogP 3.07) occupies a distinct lipophilicity window; shorter 8-acetyl (~2.57) or longer 8-butyryl (~3.5) analogs may shift membrane permeability and metabolic stability profiles in an unpredictable manner.

May not transfer directly
Patent-Defined Substituent Scope

The pyrrolidine-tetrahydronaphthalene patent series explicitly distinguishes (2-4C)alkanoyl substituents; specific acyl groups are non-interchangeable for intended biological activity, making simple replacement without activity data arbitrary.

Class-dependent context
Molecular Weight Impact on Binding

A 14-Da difference (287.40 vs 273.37 Da for 8-acetyl) corresponds to one methylene unit; this can alter van der Waals interactions in hydrophobic enzyme pockets, affecting binding kinetics in SAR studies.

Requires validation

Quantitative Differentiation Evidence for Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- (CAS 63886-35-1)


Calculated Lipophilicity (clogP) Differentiates 8-Propionyl from 8-Acetyl and 8-Butyryl Tetrahydronaphthalene-Pyrrolidine Analogs

The 8-propionyl analog (CAS 63886-35-1) exhibits a calculated octanol-water partition coefficient (clogP) of 3.07, placing it approximately 0.5 log units above the predicted clogP of the 8-acetyl analog (~2.57) and approximately 0.4 units below the predicted clogP of the 8-butyryl analog (~3.5) [1]. This intermediate lipophilicity arises directly from the two-carbon acyl chain length and is expected to influence passive membrane permeability and distribution volume [1].

Calculated Lipophilicity (clogP)
Class-level inference
clogP 3.07 (target) vs ~2.57 (8-acetyl) and ~3.5 (8-butyryl)
Intermediate lipophilicity may support distinct ADME screening profiles
In silico calculation; no experimental logP data available for this series
Lipophilicity Physicochemical property Drug-likeness

Topological Polar Surface Area (TPSA) Profiles Position Target Compound for Balanced CNS Penetration Potential Relative to 8-Acetyl Analog

The target compound records a topological polar surface area (TPSA) of 40.54 Ų, identical to the 8-acetyl analog (same core scaffold) [1]. TPSA values below 60–70 Ų are generally correlated with favorable passive blood-brain barrier penetration, suggesting that both the propionyl and acetyl analogs fall within a CNS-accessible range [1]. However, the higher lipophilicity of the propionyl derivative may further enhance BBB permeation relative to the acetyl variant, though direct comparative permeability data are absent.

Topological Polar Surface Area (TPSA)
Class-level inference
40.54 Ų (identical core scaffold to 8-acetyl analog)
TPSA below 60-70 Ų suggests CNS-accessible range; elevated lipophilicity may incrementally enhance brain exposure
No experimental BBB permeability data available
TPSA CNS penetration Blood-brain barrier

Molecular Weight Distinction (287.40 vs 273.37 Da) Between 8-Propionyl and 8-Acetyl Analogs for Pharmacokinetic Optimization

The molecular weight of the target 8-propionyl compound is 287.40 Da, compared to 273.37 Da for the 8-acetyl analog [1]. This 14-Da difference corresponds to one methylene unit and, while small, may influence ligand binding affinity through altered van der Waals interactions in hydrophobic enzyme pockets; however, no comparative target engagement data exist for this series.

Molecular Weight Distinction
Supporting evidence
287.40 Da vs 273.37 Da (8-acetyl); Δ = +14.03 Da (one methylene unit)
Measurable physicochemical distinction supports non-interchangeability in SAR studies
Calculated from molecular formula; no comparative target engagement data
Molecular weight Pharmacokinetics Lead optimization

5-Lipoxygenase Inhibitor Chemotype Class Evidence: Pyrrolidine-Tetrahydronaphthalenes as Validated Pharmacophore Scaffold

Patent US5420298 discloses pyrrolidine derivatives incorporating tetrahydronaphthalene cores as 5-lipoxygenase inhibitors, with explicit provision for 8-propionyl substitution (defined as (2-4C)alkanoyl including propionyl) [1]. While no IC50 data are provided for the specific 8-propionyl compound, the patent establishes this substitution pattern as part of the active pharmacophore series. The 8-propionyl variant extends the acyl chain beyond the minimal acetyl, potentially modulating enzyme binding and selectivity.

5-LO Pharmacophore Validation
Class-level inference
8-propionyl substitution within patent-defined (2-4C)alkanoyl scope for 5-LO inhibition
Structural rationale for procurement in inflammation-targeted research; activity data pending
Patent disclosure; no specific IC50 reported for this exemplar
5-Lipoxygenase Inflammation Pharmacophore

Best Research and Industrial Application Scenarios for Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- (CAS 63886-35-1)


Structure-Activity Relationship (SAR) Studies of Tetrahydronaphthalene-Based 5-Lipoxygenase Inhibitors

Researchers exploring the impact of 8-acyl chain length on 5-LO inhibition can use CAS 63886-35-1 as the propionyl probe within a homologous series (acetyl → propionyl → butyryl). The distinct clogP (3.07) and molecular weight (287.40 Da) differentiate this probe from the acetyl baseline, enabling systematic evaluation of lipophilicity-driven potency shifts [1].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and TPSA Profiles

The compound's TPSA of 40.54 Ų and clogP of 3.07 position it within the favorable CNS drug-like chemical space. Medicinal chemists optimizing brain-penetrant 5-LO inhibitors or related GPCR ligands may select this propionyl analog over shorter or longer acyl variants to fine-tune permeability- solubility balance [1].

Metabolic Stability SAR: Probing Acyl Chain Oxidation Susceptibility

The propionyl (ethyl ketone) group presents a distinct metabolic liability profile compared to acetyl and butyryl analogs. Researchers investigating ketone reduction, CYP-mediated oxidation, or clearance rates can use this compound to assess how incremental methylene additions alter metabolic stability in vitro [1].

Chemical Biology Probe Development Targeting Inflammatory Lipid Mediator Pathways

As a member of the pyrrolidine-tetrahydronaphthalene 5-LO inhibitor patent series, this compound serves as a scaffold for developing activity-based probes or affinity reagents to study leukotriene biosynthesis pathways, provided that confirmatory target engagement assays are performed [2].

Application
Selection Property
Validation Focus
SAR studies of 5-LO inhibitors
Acyl chain length (clogP, MW differentiation)
Comparative inhibition assay context
CNS drug discovery programs
Balanced TPSA (40.54 Ų) and clogP (3.07)
Brain penetration model evaluation
Metabolic stability SAR
Propionyl (ethyl ketone) oxidation susceptibility
In vitro metabolic clearance comparison
Chemical biology probe development
5-LO inhibitor pharmacophore scaffold
Target engagement assay confirmation
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